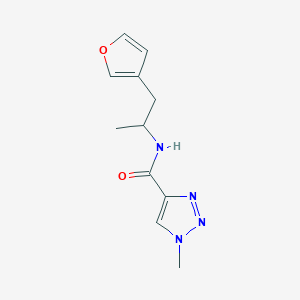
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide" is an organic molecule commonly utilized in various scientific disciplines. Its structure includes a pyrimidine ring substituted with a dimethylamino group and a methyl group, attached to a benzenesulfonamide moiety with difluorinated positions. This combination of functional groups endows the compound with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. One possible synthetic route includes:
Formation of 2,4-Difluorobenzenesulfonamide: : This starting material can be synthesized through sulfonation of 2,4-difluorobenzene followed by amination reactions.
Dimethylamino Group Incorporation: : The pyrimidine ring is substituted with the dimethylamino group via nucleophilic substitution reactions.
Coupling Reactions: : The final step involves coupling the substituted pyrimidine ring with the benzenesulfonamide derivative using a suitable linker and appropriate coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial-scale production typically employs flow chemistry techniques and automated synthesis platforms to ensure high yield, purity, and cost-effectiveness. This approach minimizes reaction times and allows for precise control over reaction conditions.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at specific positions on the pyrimidine ring or the dimethylamino group.
Reduction: : Reduction reactions typically target the nitro group (if present) on the pyrimidine ring.
Substitution: : The compound is prone to nucleophilic and electrophilic substitution, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Common reagents include sodium borohydride (NaBH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: : Halogenated solvents and catalytic amounts of acid or base.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Hydroxylated or ketone derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted benzenesulfonamide derivatives depending on the reactants used.
科学研究应用
This compound is instrumental in various research domains due to its versatile chemical properties:
Chemistry: : Used as a building block for synthesizing more complex molecules and in organometallic chemistry.
Biology: : Functions as a ligand in binding studies and is used in enzyme inhibition assays.
Medicine: : Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: : Applied in the development of specialty chemicals and materials.
作用机制
The mechanism of action for this compound often involves:
Binding to Molecular Targets: : Such as enzymes or receptors, altering their activity.
Pathways Involved: : It may inhibit specific enzymatic pathways critical for cellular functions, leading to therapeutic effects.
相似化合物的比较
When compared to other similar compounds like:
N-((2-(dimethylamino)-6-ethylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide
N-((2-(diethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide
This compound stands out due to its precise substitution pattern, providing distinct reactivity and biological activity. Its dimethylamino group offers unique electronic properties that can significantly affect its interaction with biological targets.
属性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O2S/c1-9-6-11(19-14(18-9)20(2)3)8-17-23(21,22)13-5-4-10(15)7-12(13)16/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVYKJPYTPZOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)
![2-(4-chlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2521016.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521018.png)


![3-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B2521025.png)

![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)

